![molecular formula C15H12ClF3N4OS B2497898 N-({2-[3-cloro-5-(trifluorometil)-2-piridinil]-2-metilhidrazino}carbotioil)bencenocarboxamida CAS No. 338794-95-9](/img/structure/B2497898.png)

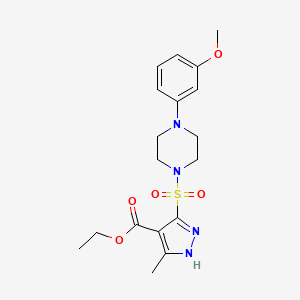

N-({2-[3-cloro-5-(trifluorometil)-2-piridinil]-2-metilhidrazino}carbotioil)bencenocarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

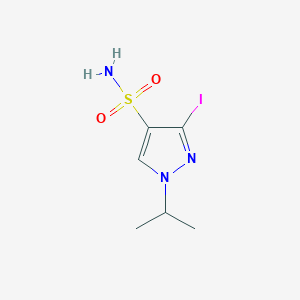

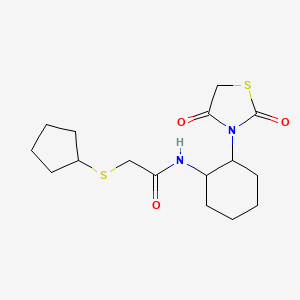

N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide is a useful research compound. Its molecular formula is C15H12ClF3N4OS and its molecular weight is 388.79. The purity is usually 95%.

BenchChem offers high-quality N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pesticidas Agrícolas

La estructura química del compuesto sugiere un uso potencial como pesticida agrícola. Aunque los estudios específicos pueden ser limitados, sus propiedades podrían contribuir al control de plagas. Los investigadores han explorado su eficacia contra diversas plagas, incluidos insectos, hongos y malezas. Se necesitan más investigaciones para determinar su aplicación práctica en la protección de cultivos .

Síntesis Orgánica

“1-benzoil-3-{3-cloro-5-(trifluorometil)piridin-2-ilamino}tiourea” sirve como un intermedio de síntesis versátil en química orgánica. Puede utilizarse para preparar compuestos fluorados más complejos. Los investigadores han sintetizado α-trifluorometilestirenos a partir de este compuesto, demostrando su utilidad en la construcción de diversas moléculas .

Mecanismo De Acción

Target of Action

The primary target of N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide, also known as 1-benzoyl-3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}thiourea, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is believed to interact with its targets, the spectrin-like proteins, causing changes in the cytoskeleton of oomycetes .

Result of Action

The molecular and cellular effects of N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide’s action include affecting the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Análisis Bioquímico

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. Its mode of action is primarily through the inhibition of succinate dehydrogenase (complex II) in the fungal mitochondrial respiratory chain . This makes N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide a succinate dehydrogenase inhibitor (SDHI) .

Cellular Effects

N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide affects fungal growth at all stages, from germination to sporulation . It influences cell function by disrupting the mitochondrial respiratory chain, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to the succinate dehydrogenase enzyme, inhibiting its function . This inhibition disrupts the normal flow of electrons within the mitochondrial respiratory chain, leading to a decrease in ATP production and ultimately inhibiting fungal growth .

Temporal Effects in Laboratory Settings

Given its mode of action, it is likely that the compound’s effects would become more pronounced over time as the disruption to the mitochondrial respiratory chain leads to a gradual decrease in fungal cell viability .

Metabolic Pathways

Given its role as a succinate dehydrogenase inhibitor, it is likely that the compound could impact metabolic flux and metabolite levels within the tricarboxylic acid (TCA) cycle .

Subcellular Localization

The subcellular localization of N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide is likely to be within the mitochondria, given its role as a succinate dehydrogenase inhibitor

Propiedades

IUPAC Name |

N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N4OS/c1-23(12-11(16)7-10(8-20-12)15(17,18)19)22-14(25)21-13(24)9-5-3-2-4-6-9/h2-8H,1H3,(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAWNYFEDLVFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

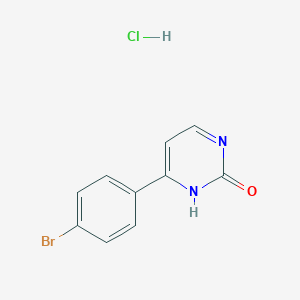

![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)

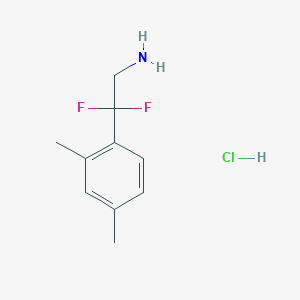

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2497827.png)

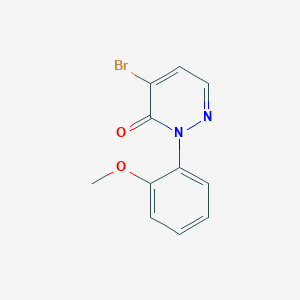

![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)